4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid
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Overview
Description
4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid is an organic compound that features a furan ring, a methylsulfanyl group, and a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid typically involves the reaction of furan derivatives with appropriate sulfur-containing reagents under controlled conditions. One common method involves the use of furfural as a starting material, which undergoes selective hydrogenation and subsequent reactions to introduce the methylsulfanyl and oxobutenoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of bimetallic catalysts, such as NiCo-based catalysts, has been reported to enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxygenated furan derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of high-value chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The furan ring and methylsulfanyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: Another furan derivative with significant industrial applications.
Furfural: A precursor to many furan-based chemicals.
Tetrahydrofuran: A reduced form of furan used as a solvent and chemical intermediate.
Uniqueness
4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid is unique due to the presence of both the furan ring and the methylsulfanyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
89636-08-8 |
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Molecular Formula |
C9H8O4S |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-methylsulfanyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H8O4S/c1-14-8(9(11)12)5-6(10)7-3-2-4-13-7/h2-5H,1H3,(H,11,12) |
InChI Key |
YWRXAZDZPSDGHB-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CO1)C(=O)O |
Origin of Product |
United States |
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